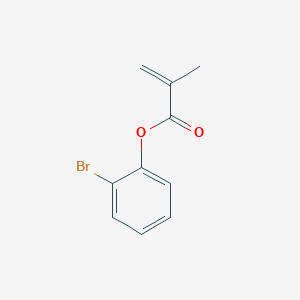
2-Bromophenyl 2-methylprop-2-enoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Bromophenyl 2-methylprop-2-enoate is an organic compound that belongs to the class of esters It is characterized by the presence of a bromine atom attached to a phenyl ring, which is further connected to a 2-methylprop-2-enoate group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Bromophenyl 2-methylprop-2-enoate typically involves the esterification of 2-bromophenol with methacrylic acid. The reaction is usually carried out in the presence of a catalyst such as sulfuric acid or p-toluenesulfonic acid, which facilitates the formation of the ester bond. The reaction mixture is heated under reflux conditions to ensure complete conversion of the reactants to the desired ester.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of continuous flow reactors to optimize the reaction conditions and improve yield. The use of advanced purification techniques such as distillation and recrystallization ensures the production of high-purity compounds suitable for various applications.
Chemical Reactions Analysis
Types of Reactions
2-Bromophenyl 2-methylprop-2-enoate can undergo several types of chemical reactions, including:
Substitution Reactions: The bromine atom can be replaced by other nucleophiles through nucleophilic substitution reactions.
Addition Reactions: The double bond in the 2-methylprop-2-enoate group can participate in addition reactions with electrophiles.
Polymerization: The compound can undergo polymerization reactions to form polymers with unique properties.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium hydroxide, potassium hydroxide, and other nucleophiles. The reaction is typically carried out in polar solvents such as ethanol or water.
Addition Reactions: Reagents such as hydrogen halides (e.g., HBr) and halogens (e.g., Br2) are used under mild conditions.
Polymerization: Initiators such as azobisisobutyronitrile (AIBN) or benzoyl peroxide are used to initiate the polymerization process.
Major Products Formed
Substitution: Products include phenyl esters with different substituents replacing the bromine atom.
Addition: Products include halogenated esters and other addition products.
Polymerization: Products include polymers with varying molecular weights and properties.
Scientific Research Applications
2-Bromophenyl 2-methylprop-2-enoate has several applications in scientific research:
Organic Synthesis: It is used as a building block for the synthesis of more complex organic molecules.
Material Science: The compound is used in the production of polymers with high refractive indices, which are useful in optical applications.
Biological Research: It is used in the study of enzyme-catalyzed reactions and as a substrate in biochemical assays.
Medicinal Chemistry: The compound is investigated for its potential use in drug development and as a pharmacophore in the design of new therapeutic agents.
Mechanism of Action
The mechanism of action of 2-Bromophenyl 2-methylprop-2-enoate involves its interaction with various molecular targets. In nucleophilic substitution reactions, the bromine atom is displaced by a nucleophile, leading to the formation of a new bond. In addition reactions, the double bond in the 2-methylprop-2-enoate group reacts with electrophiles to form addition products. The compound’s ability to undergo polymerization is attributed to the presence of the double bond, which can form cross-linked networks with other monomers.
Comparison with Similar Compounds
Similar Compounds
- 2-Chlorophenyl 2-methylprop-2-enoate
- 2-Iodophenyl 2-methylprop-2-enoate
- 2-Fluorophenyl 2-methylprop-2-enoate
Uniqueness
2-Bromophenyl 2-methylprop-2-enoate is unique due to the presence of the bromine atom, which imparts distinct reactivity compared to its chloro, iodo, and fluoro analogs. The bromine atom’s size and electron-withdrawing properties influence the compound’s reactivity and the types of reactions it can undergo. Additionally, the compound’s ability to participate in polymerization reactions makes it valuable in material science applications.
Properties
CAS No. |
89612-83-9 |
|---|---|
Molecular Formula |
C10H9BrO2 |
Molecular Weight |
241.08 g/mol |
IUPAC Name |
(2-bromophenyl) 2-methylprop-2-enoate |
InChI |
InChI=1S/C10H9BrO2/c1-7(2)10(12)13-9-6-4-3-5-8(9)11/h3-6H,1H2,2H3 |
InChI Key |
OEZWIIUNRMEKGW-UHFFFAOYSA-N |
Canonical SMILES |
CC(=C)C(=O)OC1=CC=CC=C1Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![5-[(5-Chloropentyl)oxy]pyridine-2-carboxylic acid](/img/structure/B14387114.png)
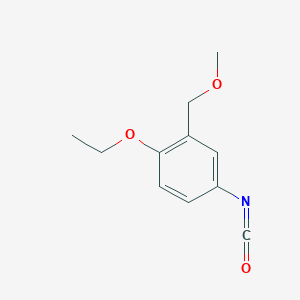


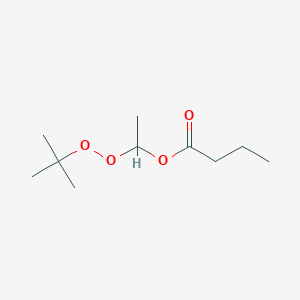
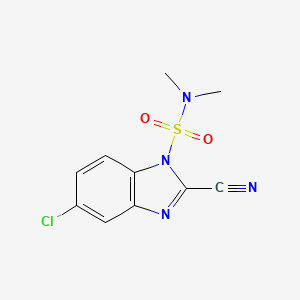
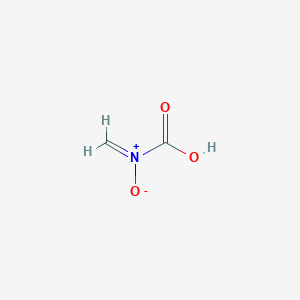
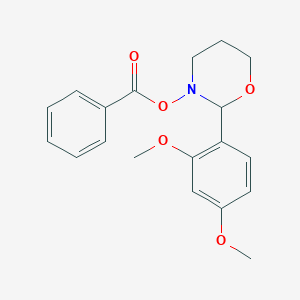
![4-[(4-Fluorophenyl)methyl]-5-sulfanylidene-1,2,4-dithiazolidin-3-one](/img/structure/B14387160.png)
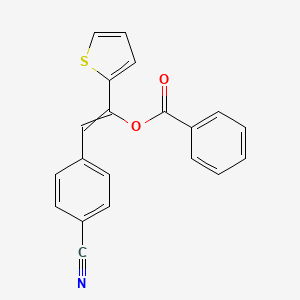
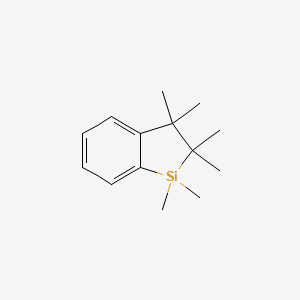
![3-Bromobicyclo[1.1.0]butane-1-carbonitrile](/img/structure/B14387188.png)
![2-({[(Propan-2-yl)oxy]carbonothioyl}sulfanyl)ethyl pentanoate](/img/structure/B14387197.png)

